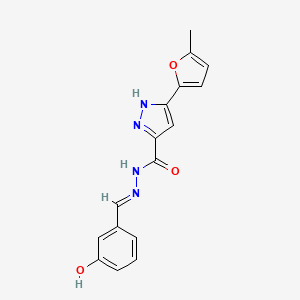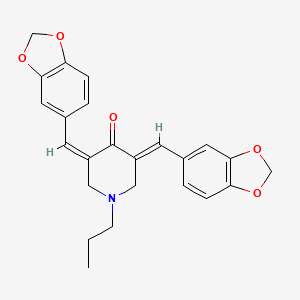
4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole core with tert-butyl groups and a hydroxyphenyl moiety, contributing to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol typically involves the reaction of 2-hydroxybenzaldehyde with tert-butyl-substituted phenols under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzoxazole ring. Common reagents include Lawesson’s reagent and various solvents like xylene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can target the benzoxazole ring or the hydroxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazole or phenyl rings .
Aplicaciones Científicas De Investigación
4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the benzoxazole ring can engage in π-π stacking and other non-covalent interactions. These properties contribute to its biological activity and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Used in the synthesis of complex organic molecules.
2,4-Di-tert-butyl-6-methylphenol: Another antioxidant with similar structural features.
Uniqueness
4,6-Di-tert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol is unique due to its benzoxazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C21H25NO3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4,6-ditert-butyl-2-(2-hydroxyphenyl)-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C21H25NO3/c1-20(2,3)13-11-14(21(4,5)6)17(24)18-16(13)22-19(25-18)12-9-7-8-10-15(12)23/h7-11,23-24H,1-6H3 |
Clave InChI |
LAKXCHLPUCRTFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC=CC=C3O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668937.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11668943.png)
![(4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11668960.png)
![N-(4-bromophenyl)-6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11668964.png)
![ethyl (2Z)-2-[(1-benzyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668974.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11668977.png)

![2,6-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11668993.png)
![3-(4-ethoxyphenyl)-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668995.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669001.png)
![2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B11669008.png)
![Propyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11669014.png)
![10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11669027.png)

